N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methoxybenzyl)benzamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methoxybenzyl)benzamide is a benzamide derivative characterized by a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group and a 4-methoxybenzyl substituent on the amide nitrogen, with a fluorine atom at the ortho position of the benzoyl moiety. Its synthesis typically involves multi-step reactions, including coupling of substituted benzoyl chlorides with amine-bearing precursors, followed by functional group transformations . Structural confirmation is achieved via spectroscopic methods (¹H NMR, ¹³C NMR, IR) and X-ray crystallography .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4S/c1-25-16-8-6-14(7-9-16)12-21(15-10-11-26(23,24)13-15)19(22)17-4-2-3-5-18(17)20/h2-9,15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWQIUKZZYTWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methoxybenzyl)benzamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophen ring. This is followed by the introduction of the fluorine atom and the methoxybenzyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The dioxotetrahydrothiophen-3-yl group (a sulfone moiety) is central to oxidation reactivity. While the sulfur atom is already oxidized (S(=O)₂), the compound may undergo further transformations under specific conditions.
| Reagent | Conditions | Product |
|---|---|---|
| Potassium permanganate (KMnO₄) | Acidic or basic media | Oxidized derivatives (e.g., sulfoxides/sulfones) |
Mechanism : Oxidation typically targets sulfur-containing groups, though the pre-existing sulfone may limit further oxidation. Reaction conditions (e.g., pH, temperature) critically influence product formation.
Reduction Reactions
The benzamide group (CONH₂) is susceptible to reduction, converting the amide to an amine.
| Reagent | Conditions | Product |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Inert atmosphere, controlled temperature | Amine derivative (R-NH₂) |
Mechanism : Lithium aluminum hydride reduces the amide carbonyl (C=O) to an amine (C-NH₂), altering the compound’s electronic and steric properties.
Substitution Reactions
While substitution reactions are not explicitly detailed for this compound, related derivatives with alkyl/aryl groups (e.g., ethoxy moieties) undergo nucleophilic substitution. For this compound, the 4-methoxybenzyl group (attached via an amine) may participate in such reactions under specific conditions.
Example :
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Reagent : Nucleophiles (e.g., hydroxide ions, alkyl halides)
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Conditions : Polar aprotic solvents, elevated temperatures
-
Product : Substituted benzamide derivatives
Research Findings and Implications
-
Oxidation : Critical for modifying sulfur-containing moieties, potentially enhancing bioavailability or stability in therapeutic applications.
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Reduction : Alters the compound’s interaction with biological targets, influencing its pharmacological profile .
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Substitution : Enables functionalization for tailored biological activity, though specific data for this compound remains limited.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methoxybenzyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activity or receptor binding.
Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for treating specific diseases.
Industry: It can be used in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Observations :
- N-Substituent Effects: The 4-methoxybenzyl group improves hydrophilicity relative to non-polar groups (e.g., 4-methylphenyl in ), which could influence solubility and pharmacokinetics.
- Sulfone vs. Thienylidene : The sulfone group in the target compound increases polarity and metabolic stability compared to thienylidene derivatives (e.g., ), which may exhibit greater π-conjugation.
Physicochemical Properties
- Solubility : The 4-methoxy group enhances aqueous solubility compared to methyl or halogenated analogues (e.g., ).
- Melting Points : Fluorine’s position influences crystallinity; para-fluoro derivatives () may have higher melting points than ortho-fluoro due to symmetric packing.
- Spectroscopic Signatures :
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methoxybenzyl)benzamide is a synthetic organic compound notable for its complex structure, which includes a dioxidotetrahydrothiophene ring and a fluorobenzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C18H17F2NO3S, with a molecular weight of 365.4 g/mol. The unique combination of functional groups enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H17F2NO3S |
| Molecular Weight | 365.4 g/mol |
| Structure | Chemical Structure |
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The dioxidotetrahydrothiophene moiety is believed to play a crucial role in binding to biological targets, potentially modulating their activity. Research indicates that compounds with similar structures can act as inhibitors for specific biological targets, suggesting that this compound may also possess significant pharmacological properties.
Antitumor Activity
Recent studies have explored the antitumor properties of this compound. It has been evaluated for its ability to inhibit cellular proliferation in various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in 2D and 3D cell culture assays against human lung cancer cell lines such as A549 and HCC827 .
Case Study:
In a study involving the evaluation of antitumor activity, compounds similar to this compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of tumor growth. For example:
- A549 Cell Line: IC50 = 6.26 ± 0.33 μM
- HCC827 Cell Line: IC50 = 6.48 ± 0.11 μM
These results suggest that the compound may be a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Its structural features may enhance binding affinity to specific enzymes involved in metabolic pathways or disease progression. The presence of the dioxidotetrahydrothiophene ring is particularly noteworthy as it could influence the compound's interactions at the molecular level.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, comparisons can be made with other compounds containing similar functional groups.
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide | C22H20FNO4S | Contains furan moiety; potential for different biological activity due to furan's properties |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}benzamide | C22H20ClNO4S | Chlorine substitution may alter binding affinity compared to fluorine |
Q & A
Q. What synthetic methodologies are recommended for optimizing the synthesis of this compound?
To optimize synthesis, consider using a stepwise approach:
- Step 1 : React O-benzyl hydroxylamine hydrochloride with a trifluoromethylbenzoyl chloride derivative under basic conditions (e.g., potassium carbonate in acetonitrile) to form the benzamide backbone. This method avoids side reactions by controlling stoichiometry and temperature (60–80°C) .
- Step 2 : Introduce the tetrahydrothiophene-1,1-dioxide moiety via nucleophilic substitution. Use anhydrous solvents (e.g., dichloromethane) and catalytic bases (e.g., triethylamine) to enhance reaction efficiency .
- Purification : Employ column chromatography with a gradient eluent (hexane/ethyl acetate) and validate purity via HPLC (>98%) .
Q. Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., fluorine position, methoxy group) and stereochemistry .
- X-ray Crystallography : Resolve crystal structures to validate spatial arrangement, as demonstrated for analogous fluorobenzamide derivatives .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for sulfone-containing moieties .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Variable Substituents : Synthesize analogs with modified fluorophenyl or methoxybenzyl groups to assess impacts on lipophilicity and binding affinity. Use computational tools (e.g., molecular docking) to predict interactions with biological targets like bacterial enzymes (e.g., acps-pptase) .
- Pharmacophore Mapping : Compare analogs with trifluoromethyl-containing compounds, which enhance metabolic stability and target engagement .
- In Vitro Assays : Test analogs in bacterial proliferation assays to correlate structural changes with inhibitory activity .
Q. How should researchers address contradictions in pharmacological data?
- Dose-Response Analysis : Verify dose-dependent effects using standardized protocols (e.g., MIC assays for antibacterial activity) .
- Target Validation : Use gene knockout models or enzyme inhibition assays to confirm whether activity is mediated through dual targeting (e.g., pptase enzymes) .
- Data Reproducibility : Replicate experiments under controlled conditions (e.g., anaerobic vs. aerobic environments) to isolate confounding factors .
Q. What computational strategies are effective for studying binding mechanisms?
- Molecular Dynamics (MD) Simulations : Simulate interactions between the compound’s sulfone group and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- CrystalExplorer : Analyze Hirshfeld surfaces to quantify intermolecular interactions in solid-state structures .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of the sulfone group .
- Analytical Cross-Validation : Combine HPLC with -NMR to detect trace impurities (<0.5%) in fluorinated analogs .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial studies) to benchmark activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
